molecular formula C13H7BrFN3O2S B11328785 N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide

Cat. No.: B11328785
M. Wt: 368.18 g/mol
InChI Key: OCEJPDGQJZOFSJ-UHFFFAOYSA-N
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Description

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide is a complex organic compound that features a unique combination of functional groups, including a bromofuran ring, a thiadiazole ring, and a fluorobenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide typically involves multi-step organic reactions. One common method starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to cyclization with thiadiazole precursors under controlled conditions to form the 1,2,4-thiadiazole ring. The final step involves the coupling of the thiadiazole derivative with 2-fluorobenzoyl chloride in the presence of a base to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The bromofuran ring can be oxidized to form corresponding furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Scientific Research Applications

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathway .

Comparison with Similar Compounds

Similar Compounds

  • **N-[(5-bromofuran-2-yl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)aniline
  • **N-(3-{[(5-bromofuran-2-yl)methyl]amino}phenyl)propanamide
  • **N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide

Uniqueness

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the thiadiazole ring, in particular, contributes to its potential bioactivity and makes it a valuable compound for further research .

Properties

Molecular Formula

C13H7BrFN3O2S

Molecular Weight

368.18 g/mol

IUPAC Name

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide

InChI

InChI=1S/C13H7BrFN3O2S/c14-10-6-5-9(20-10)11-16-13(21-18-11)17-12(19)7-3-1-2-4-8(7)15/h1-6H,(H,16,17,18,19)

InChI Key

OCEJPDGQJZOFSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=NS2)C3=CC=C(O3)Br)F

Origin of Product

United States

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